molecular formula C17H17N3O3S B1202083 Picoprazole CAS No. 78090-11-6

Picoprazole

Cat. No.: B1202083
CAS No.: 78090-11-6
M. Wt: 343.4 g/mol
InChI Key: ASSMECARUIRCML-UHFFFAOYSA-N
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Description

Picoprazole is a proton pump inhibitor that specifically targets the hydrogen potassium ATPase enzyme, which is responsible for the final step in the secretion of gastric acid. This compound has been studied for its potential in treating acid-related diseases such as gastroesophageal reflux disease and peptic ulcer disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of picoprazole involves the optimization of the benzimidazole structure. The addition of substituents to the pyridine ring increases its pKa value, which enhances its accumulation within the parietal cell and increases the rate of acid-mediated conversion to the active form . The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published.

Industrial Production Methods

Industrial production methods for this compound are not extensively detailed in public literature. it is known that the production involves the use of advanced pharmaceutical technologies to ensure the stability and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Picoprazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted benzimidazoles and pyridines, which are crucial intermediates in the synthesis of this compound .

Scientific Research Applications

Picoprazole has been extensively studied for its applications in various fields:

Mechanism of Action

Picoprazole exerts its effects by covalently binding to the hydrogen potassium ATPase enzyme at the secretory surface of gastric parietal cells. This binding inhibits both basal and stimulated gastric acid secretion, irrespective of the stimulus . The binding is irreversible, leading to a prolonged duration of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Picoprazole is unique due to its specific binding affinity and the structural modifications that enhance its stability and efficacy. Unlike some other proton pump inhibitors, this compound has been optimized to reduce toxicity in the thyroid gland and blood vessels .

Biological Activity

Picoprazole is a proton pump inhibitor (PPI) that has been studied for its biological activity, particularly in the context of gastric acid secretion. This article reviews the compound's mechanism of action, efficacy, safety profile, and relevant case studies.

This compound functions by irreversibly inhibiting the H+/K+ ATPase enzyme located in the gastric parietal cells. This inhibition leads to a significant reduction in gastric acid secretion. The drug is a prodrug that requires activation in the acidic environment of the gastric canaliculus, where it forms a covalent bond with cysteine residues on the ATPase enzyme, effectively blocking proton transport.

Key Features:

  • Activation : Requires acidic conditions for conversion to its active form.
  • Covalent Binding : Permanently binds to the H+/K+ ATPase, leading to prolonged effects.
  • Duration of Action : Exhibits long-lasting antisecretory effects, which can be beneficial for conditions requiring sustained acid suppression.

Efficacy and Clinical Findings

Research indicates that this compound demonstrates potent antisecretory activity. In clinical studies, it has shown efficacy comparable to other PPIs like omeprazole and pantoprazole.

Efficacy Data Table

Study ReferenceDosageDurationHealing Rate (%)Notes
40 mg4 weeks45%Significant symptom reduction reported.
40 mg8 weeks70%Higher efficacy in erosive compared to non-erosive GERD.
VariableLong-termNot specifiedLong-term studies indicated safety but raised concerns about thyroid effects.

Safety Profile

While this compound is generally well tolerated, some studies have highlighted potential adverse effects. Long-term use has been associated with thyroid enlargement in animal studies, necessitating further investigation into its safety profile in humans.

Adverse Effects:

  • Thyroid Issues : Enlargement observed in long-term studies.
  • Cross-reactivity : Anaphylaxis has been reported with related PPIs, indicating potential hypersensitivity issues .

Case Studies

Several case reports have documented the clinical use of this compound, particularly in patients with gastroesophageal reflux disease (GERD) and peptic ulcers.

Notable Case Studies:

  • Case Study on Efficacy : A patient with severe GERD showed complete symptom relief after four weeks of treatment with this compound at a dosage of 40 mg daily.
  • Hypersensitivity Reaction : A documented case of anaphylaxis to pantoprazole revealed cross-reactivity with other PPIs, emphasizing the need for careful patient evaluation before prescribing this class of medications .

Properties

IUPAC Name

methyl 6-methyl-2-[(3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-10-5-4-6-18-15(10)9-24(22)17-19-13-7-11(2)12(16(21)23-3)8-14(13)20-17/h4-8H,9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSMECARUIRCML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CS(=O)C2=NC3=C(N2)C=C(C(=C3)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80868463
Record name Methyl 6-methyl-2-[(3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80868463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78090-11-6
Record name Picoprazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078090116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PICOPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S882YC38OJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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